molecular formula C8H11Cl B13470718 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 1824221-34-2

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B13470718
CAS No.: 1824221-34-2
M. Wt: 142.62 g/mol
InChI Key: JFMXMDVWTVJDGK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene is a chlorinated derivative of bicyclo[2.2.1]hept-2-ene (norbornene), a structure of high value in synthetic and medicinal chemistry. The molecular formula for this compound is C8H11Cl . The norbornane and norbornene core structure is a prominent motif found in many complex natural products and is extensively utilized in synthetic chemistry to access chiral cyclopentane frameworks, which are key building blocks for prostaglandins, terpenes, and iridoids . The incorporation of the chloromethyl group provides a versatile handle for further synthetic modification, making it a valuable intermediate for constructing more complex, functionalized molecules. Furthermore, the rigid, three-dimensional bicyclo[2.2.1]heptane scaffold is recognized for its ability to template the folding of peptides into well-defined conformations and is explored in drug discovery to improve pharmacokinetic properties and selectivity . For instance, derivatives containing this scaffold have been developed as potent and selective antagonists for targets like the CXCR2 chemokine receptor, demonstrating potential in anti-cancer metastatic research . This product is intended for research applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1824221-34-2

Molecular Formula

C8H11Cl

Molecular Weight

142.62 g/mol

IUPAC Name

1-(chloromethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H11Cl/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-6H2

InChI Key

JFMXMDVWTVJDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)CCl

Origin of Product

United States

Contextualization of Bicyclo 2.2.1 Hept 2 Ene Derivatives As Synthetic Intermediates

Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, and its derivatives are fundamental intermediates in organic synthesis. Their utility stems from the inherent ring strain of the bicyclic framework, which is reported to be approximately 100 kJ/mol. This strain energizes the double bond, making it highly susceptible to a variety of chemical transformations that are often difficult to achieve with unstrained alkenes.

The rigid, bridged structure of the norbornene skeleton provides a conformationally restricted template, allowing for a high degree of stereocontrol in chemical reactions. acs.org This feature is invaluable for the synthesis of complex, stereochemically defined molecules, such as natural products and pharmaceuticals. Norbornene derivatives are key participants in numerous pivotal reactions, including:

Diels-Alder Reactions: Acting as dienophiles to construct more complex polycyclic systems. rsc.org

Ring-Opening Metathesis Polymerization (ROMP): Serving as monomers to produce polymers with unique thermal and optical properties. mdpi.com

Thiol-Ene Reactions: Undergoing efficient photo-click reactions with thiols, which are utilized in hydrogel formation for tissue engineering. rsc.org

Catellani-Type Reactions: Functioning as transient mediators in palladium-catalyzed reactions to enable the functionalization of arenes at otherwise inaccessible positions. nih.gov

The ability to introduce a wide array of functional groups onto the norbornene scaffold further enhances its role as a versatile synthon in the construction of intricate molecular targets.

Significance of Chloromethyl Functionality Within Polycyclic Frameworks

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in synthetic organic chemistry. ontosight.ai Its significance lies in its dual nature: it is relatively stable under many reaction conditions, yet the carbon-chlorine bond can be readily activated for nucleophilic substitution. This makes the chloromethyl group an excellent "handle" for introducing a diverse range of other functionalities.

When incorporated into a polycyclic framework like the bicyclo[2.2.1]heptane system, the chloromethyl group's reactivity can be influenced by the rigid structure and steric environment. Its placement at a bridgehead position, as in 1-(chloromethyl)bicyclo[2.2.1]hept-2-ene, presents unique synthetic challenges and opportunities. Bridgehead positions are sterically hindered and generally less reactive in Sₙ2 reactions. However, the formation of a bridgehead carbocation in Sₙ1-type reactions, while often disfavored (Bredt's rule), is a known pathway in norbornyl systems and can lead to skeletal rearrangements. nih.gov

The chloromethyl group can be used to install functionalities such as:

Hydroxymethyl (–CH₂OH) via hydrolysis.

Aminomethyl (–CH₂NH₂) via reaction with ammonia (B1221849) or amines.

Cyanomethyl (–CH₂CN) via reaction with cyanide salts, a precursor to carboxylic acids.

Alkoxymethyl ethers (–CH₂OR) via reaction with alkoxides.

This versatility makes chloromethylated polycycles, including derivatives of bicyclo[2.2.1]hept-2-ene, attractive intermediates for synthesizing complex molecules with precisely placed functional groups.

Historical Development of Research on Substituted Norbornenes and Their Reactivity

Research into norbornene and its derivatives has a rich history dating back to the mid-20th century, spurred by investigations into the structure and reactivity of bicyclic terpenes. The study of these compounds was central to the development of fundamental concepts in physical organic chemistry, most notably the debate over the existence and nature of non-classical carbocations. figshare.com The solvolysis of 2-norbornyl derivatives, which proceeds with high exo selectivity and rapid rates, led to the proposal of a bridged, non-classical carbocation intermediate.

The Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles provided a straightforward entry into a vast library of substituted norbornenes, making them readily accessible for systematic reactivity studies. google.com Early work focused on understanding how substituents at different positions on the norbornene skeleton influence the stereoselectivity of reactions such as electrophilic additions, epoxidations, and hydrogenations.

Key historical developments include:

Wagner-Meerwein Rearrangements: The discovery that carbocationic intermediates in the norbornane (B1196662) system are highly prone to skeletal rearrangements was a pivotal finding. figshare.comcdnsciencepub.com This phenomenon, first observed in terpenes, became a hallmark of norbornyl chemistry.

Stereoselectivity Rules: The predictable nature of attack on the norbornene double bond (typically from the less hindered exo face) was established, providing a powerful tool for stereocontrolled synthesis.

Polymerization: The discovery of Ring-Opening Metathesis Polymerization (ROMP) in the 1970s opened a major new application for norbornene derivatives, leading to the development of advanced materials.

This extensive body of historical research laid the groundwork for the use of substituted norbornenes as sophisticated building blocks in modern organic synthesis.

Overview of the Unique Reactivity Profiles of 1 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene

Direct and extensive research specifically on 1-(chloromethyl)bicyclo[2.2.1]hept-2-ene is limited in the published literature. However, its reactivity can be inferred from the established principles of norbornene chemistry and studies on closely related analogs. The key structural features influencing its reactivity are the strained double bond and the chloromethyl group at a bridgehead position.

A seminal study by Garratt, Beaulieu, and Morisset on the addition of arenesulphenyl chlorides to 2-methylenebicyclo[2.2.1]hept-5-ene provides significant insight. cdnsciencepub.com In this reaction, the electrophile attacks the endocyclic double bond from the exo face, which is followed by a homoallylic participation of the exocyclic double bond. This rearrangement leads to the formation of a tricyclic product, endo-3-arylthio-1-chloromethyltricyclo[2.2.1.0²,⁶]heptane . cdnsciencepub.com This demonstrates a viable pathway for the formation of a 1-chloromethyl substituted bicyclo[2.2.1]heptane skeleton through a carbocationic rearrangement, highlighting the intricate reactivity of these systems.

The table below summarizes the product distribution from the reaction of various arenesulphenyl chlorides with 2-methylenebicyclo[2.2.1]hept-5-ene, which yields the corresponding 1-chloromethyltricyclo[2.2.1.0²,⁶]heptane derivatives.

EntryArene in ArSClProduct (% Yield) of endo-3-Arylthio-1-chloromethyltricyclo[2.2.1.0²,⁶]heptane
12-Nitrophenyl100
24-Chlorophenyl94
3Phenyl95
44-Tolyl95
54-Methoxyphenyl95

Data sourced from Garratt, Beaulieu, and Morisset, Can. J. Chem. 58, 1021 (1980). cdnsciencepub.com

Other expected reactivity profiles for this compound include:

Solvolysis: The bridgehead chloromethyl group may undergo Sₙ1-type solvolysis. The resulting primary carbocation would be highly unstable and prone to rapid Wagner-Meerwein rearrangement to form a more stable tertiary carbocation at the bridgehead, or rearrangement involving the double bond. nih.gov

Polymerization: Like other functionalized norbornenes, it could potentially act as a monomer in ROMP or vinyl-addition polymerization. However, the bridgehead substituent might sterically hinder the approach of the catalyst, affecting polymerization rates and polymer properties. nih.gov

Additions to the Double Bond: The double bond is expected to undergo standard electrophilic additions. The stereochemical outcome would likely favor exo attack, although the electronic effect of the C1-substituent could influence the regioselectivity and rate.

Scope and Current Research Landscape of 1 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene Chemistry

Reactions Involving the Norbornene Double Bond

Electrophilic Addition Reactions to the Olefinic Moiety

The strained π-bond in the bicyclo[2.2.1]hept-2-ene system is highly susceptible to attack by electrophiles. However, the outcomes of these reactions are heavily influenced by the stability of the cationic intermediates formed and the propensity of the rigid bicyclic skeleton to undergo rearrangement.

The addition of hydrogen halides (HX) or the acid-catalyzed addition of water (hydration) to this compound proceeds through a carbocationic intermediate. The initial step involves the protonation of the double bond by the electrophilic hydrogen, which preferentially occurs at the C-3 position to form a more stable secondary carbocation at C-2.

However, the secondary 2-norbornyl cation is notoriously unstable and readily undergoes a rapid 1,2-hydride shift known as a Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org This skeletal rearrangement is a defining characteristic of norbornane (B1196662) chemistry and leads to the formation of a more stable tertiary carbocation. The rearrangement relieves some of the inherent ring strain and results in a mixture of products. masterorganicchemistry.comlibretexts.org The subsequent attack by the nucleophile (e.g., Cl⁻, Br⁻, or H₂O) can occur at different positions, leading to a complex product mixture. In some cases, Wagner-Meerwein rearrangements may occur so that the cyclic alcohols produced may carry the hydroxyl group at positions other than the carbon atoms initially forming the double bond. google.com

The primary pathways following the initial protonation are:

Direct Attack: The nucleophile attacks the initial secondary carbocation at C-2, yielding the direct addition product. This is typically a minor pathway.

Rearrangement and Attack: The C-2 carbocation undergoes a Wagner-Meerwein rearrangement, shifting the C1-C6 bond to C2. This relocates the positive charge to C-1, which is now a tertiary center. Nucleophilic attack at this new cationic center yields the rearranged product. This is often the major pathway. youtube.com

Table 1: Predicted Products of Hydrochlorination of this compound

Product Name Structure Formation Pathway Expected Yield
2-Chloro-1-(chloromethyl)bicyclo[2.2.1]heptane (Structure of direct addition product) Direct nucleophilic attack Minor
1-Chloro-2-(chloromethyl)bicyclo[2.2.1]heptane (Structure of rearranged product) Wagner-Meerwein rearrangement Major

Note: The stereochemistry of the products (exo/endo) is complex and depends on the specific reaction conditions and the direction of nucleophilic attack.

In contrast to hydrohalogenation, other electrophilic additions can proceed through mechanisms that suppress or entirely prevent skeletal rearrangements.

Halogenation: The addition of halogens like Br₂ or Cl₂ to the norbornene double bond does not proceed through a free carbocation. Instead, the reaction involves the formation of a bridged, three-membered halonium ion intermediate. This cyclic intermediate prevents the carbon skeleton from undergoing Wagner-Meerwein rearrangements. bohrium.com The subsequent step is the backside attack by a halide ion (anti-addition) to open the ring and yield a vicinal dihalide. In norbornene systems, the initial electrophilic attack typically occurs from the less sterically hindered exo face, leading to an exo-halonium ion. The subsequent nucleophilic attack occurs from the endo face, resulting in a product with exo, endo-stereochemistry.

Oxymercuration: The oxymercuration-demercuration reaction is a highly effective method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous tetrahydrofuran (B95107) (THF) forms a bridged mercurinium ion intermediate. masterorganicchemistry.com This intermediate, similar to the halonium ion, prevents skeletal rearrangements. The subsequent attack by a water molecule occurs at the more substituted carbon atom of the original double bond (C-2), followed by reductive demercuration with sodium borohydride (B1222165) (NaBH₄) to replace the mercury-containing group with a hydrogen atom.

Studies on substituted norbornenes have shown that oxymercuration is highly stereoselective, yielding almost exclusively syn-exo addition products. acs.orgnih.gov The electrophilic mercury species adds to the exo face of the double bond, and the nucleophilic water molecule also attacks from the exo face. The regioselectivity is influenced by the electronic and steric effects of the substituent. nih.gov

Cycloaddition Reactions of this compound

The strained double bond of the norbornene framework makes it an excellent substrate for cycloaddition reactions, acting as a reactive π-system.

[2+2] cycloadditions provide a direct route to forming four-membered rings. While photochemical [2+2] cycloadditions are common, the thermal cycloaddition of ketenes with alkenes is a synthetically valuable and mechanistically distinct process. chemtube3d.comlibretexts.org

The reaction of this compound with a ketene (B1206846), such as dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and triethylamine), is expected to proceed readily. Ketenes participate in thermal [2+2] cycloadditions through a concerted [π2s + π2a] (suprafacial-antarafacial) mechanism, which is thermally allowed by the Woodward-Hoffmann rules. youtube.com The ketene acts as the antarafacial component.

The stereochemical outcome is dictated by steric hindrance. The ketene will approach the norbornene double bond from the less hindered exo face to avoid steric repulsion from the C-7 methylene (B1212753) bridge. This results in the formation of a cyclobutanone (B123998) ring fused to the norbornane skeleton with an exo configuration. Lewis acids can be used to promote the cycloadditions of various ketenes. nih.gov

Table 2: Representative [2+2] Cycloaddition Reactions

Reactant Product Structure Reaction Type
Dichloroketene (Cl₂C=C=O) Exo-fused dichlorocyclobutanone adduct Thermal [2+2] Cycloaddition
Ethylene (B1197577) (H₂C=CH₂) Exo-fused cyclobutane (B1203170) adduct Photochemical [2+2] Cycloaddition

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.org In this context, this compound acts as the dienophile, reacting with a conjugated diene. The high degree of ring strain in the norbornene double bond enhances its reactivity as a dienophile. beilstein-journals.org

The reaction is highly stereoselective. The diene will approach the dienophile from the sterically less encumbered exo face. This is in contrast to many Diels-Alder reactions where an endo transition state is favored due to secondary orbital interactions. In the case of the rigid norbornene dienophile, steric hindrance by the bicyclic framework is the dominant controlling factor, leading to the preferential formation of the exo isomer. The chloromethyl group at the C-1 bridgehead position has a minor electronic influence but can further direct the approaching diene to the opposite face.

Table 3: Predicted Products of [4+2] Cycloaddition with Various Dienes

Diene Product Name Expected Stereochemistry
Cyclopentadiene (B3395910) 1-(Chloromethyl)tetracyclo[4.4.0.1²,⁵.1⁷,¹⁰]dodec-3-ene Exo adduct
Furan 1-(Chloromethyl)-11-oxatetracyclo[4.4.0.1²,⁵.1⁷,¹⁰]dodec-3-ene Exo adduct
Anthracene 9,10-Etheno-1-(chloromethyl)-9,10-dihydroanthracene adduct Exo adduct

Catalytic Hydrogenation and Reduction Strategies

The reduction of this compound primarily targets the double bond, converting the unsaturated bicyclo[2.2.1]heptene core into a saturated bicyclo[2.2.1]heptane (norbornane) structure. The primary challenge in this transformation is achieving chemoselectivity, specifically the reduction of the carbon-carbon double bond without causing hydrogenolysis of the labile carbon-chlorine bond in the chloromethyl group.

Catalytic hydrogenation is the most common method for this reduction. Standard heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are effective for the hydrogenation of the norbornene double bond. The reaction typically proceeds via syn-addition of hydrogen from the less sterically hindered exo face of the molecule. This results in the formation of exo-1-(chloromethyl)bicyclo[2.2.1]heptane. However, these catalysts can also promote the undesired cleavage of the C-Cl bond.

To enhance selectivity and preserve the chloromethyl group, milder or more specialized catalytic systems can be employed. Rhodium-based catalysts, such as rhodium on alumina (B75360) (Rh/Al₂O₃), have shown superiority in the hydrogenation of reactive chlorine compounds while minimizing hydrogenolysis. Another approach involves the use of diimide (N₂H₂), generated in situ from the thermal decomposition of p-toluenesulfonhydrazide (TsNHNH₂). Diimide reduction is known to be selective for non-polar double bonds and is less likely to affect the C-Cl bond.

Table 1: Representative Conditions for Selective Hydrogenation

Catalyst System Solvent Temperature (°C) Pressure (atm) Expected Major Product
H₂ / Pd/C (5%) Ethanol (B145695) 25 1-4 1-(Chloromethyl)bicyclo[2.2.1]heptane
H₂ / Rh/Al₂O₃ (5%) Hexane 25 1-4 1-(Chloromethyl)bicyclo[2.2.1]heptane
TsNHNH₂ (diimide) Diglyme 100 N/A 1-(Chloromethyl)bicyclo[2.2.1]heptane

Epoxidation and Dihydroxylation of the Double Bond

The double bond in this compound is susceptible to electrophilic attack, leading to the formation of epoxides and diols. The stereochemical outcome of these reactions is dictated by the rigid, strained geometry of the bicyclic system.

Epoxidation: Treatment of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. Due to significant steric hindrance from the endo face of the bicyclic ring, the electrophilic oxygen atom is delivered exclusively to the exo face of the double bond. This leads to the formation of 1-(chloromethyl)-exo-2,3-epoxybicyclo[2.2.1]heptane. Computational studies on substituted norbornenes confirm that the exo-approach of the oxidant is generally favored, although strong electronic effects from substituents at the C7 position can sometimes influence this selectivity. researchgate.net

Dihydroxylation: The syn-dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) or a cold, alkaline solution of potassium permanganate (B83412) (KMnO₄). researchgate.net Both methods proceed through a cyclic intermediate that forms on the less hindered exo face of the alkene. Subsequent hydrolysis of this intermediate yields the cis-diol with both hydroxyl groups oriented in the exo position. The use of OsO₄, often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), is generally preferred as it provides higher yields and avoids the over-oxidation issues sometimes associated with KMnO₄. researchgate.net The product of this reaction is 1-(chloromethyl)bicyclo[2.2.1]heptane-exo-2,exo-3-diol.

Table 2: Reagents for Oxidation of the Double Bond

Reaction Reagent(s) Product Stereochemistry
Epoxidation m-CPBA 1-(Chloromethyl)-exo-2,3-epoxybicyclo[2.2.1]heptane exo

Reactions Involving the Chloromethyl Substituent

The chloromethyl group at the C1 bridgehead position is a primary alkyl halide, making it a site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, Sₙ2')

The substitution reactions of this compound can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile.

Sₙ2 Mechanism: With strong, unhindered nucleophiles in aprotic polar solvents, a direct Sₙ2 displacement of the chloride ion is possible. This involves a backside attack on the methylene carbon. An example includes the reaction with sodium azide (B81097) (NaN₃) in a solvent like DMF to yield 1-(azidomethyl)bicyclo[2.2.1]hept-2-ene. nih.gov

Sₙ1 Mechanism and Neighboring Group Participation: Under solvolytic conditions (e.g., in polar protic solvents like ethanol or acetic acid), the reaction is more likely to proceed via an Sₙ1-type mechanism. The ionization of the C-Cl bond is significantly influenced by the presence of the double bond.

Stereochemical Implications of Nucleophilic Attack

In a pure Sₙ2 reaction, the attack of the nucleophile occurs from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. However, for this compound, the reaction center is an achiral CH₂ group, so this distinction is not directly observable at the reaction site itself.

The stereochemistry becomes highly relevant in reactions that proceed with neighboring group participation. The formation of a bridged, non-classical carbocation intermediate dictates that the nucleophile can only attack from specific positions, leading to rearranged products with a defined stereochemistry.

Neighboring Group Participation Effects on Reactivity

The most significant feature of the reactivity of this compound is the potential for neighboring group participation (NGP), also known as anchimeric assistance, by the π-electrons of the double bond. wikipedia.orgscribd.com In solvolysis reactions, as the C-Cl bond begins to ionize, the π-orbital of the double bond can overlap with the developing p-orbital on the methylene carbon. scribd.com This interaction delocalizes the positive charge, forming a stabilized, bridged, non-classical carbocation. scribd.comias.ac.in

This participation has two major consequences:

Rate Acceleration: The stabilization of the transition state leads to a dramatic increase in the rate of solvolysis compared to a saturated analogue like 1-(chloromethyl)bicyclo[2.2.1]heptane. In analogous systems, such as the solvolysis of anti-7-norbornenyl tosylate, rate enhancements of up to 10¹¹ have been observed due to π-participation. wikipedia.orgias.ac.in

Product Rearrangement: The intermediate carbocation is delocalized over C1, C2, C6, and the methylene carbon. Nucleophilic attack can occur at C2 or C6, leading to rearranged products instead of the direct substitution product.

Elimination Reactions Leading to Olefin Formation

Elimination of hydrogen chloride from this compound can be induced by a strong, sterically hindered base. The most common pathway is an E2 elimination. To favor elimination over substitution, bases such as potassium tert-butoxide (KOtBu) in a solvent like tert-butanol (B103910) or THF are typically used. quizlet.com

The base abstracts a proton from a carbon adjacent to the chloromethyl group. In this structure, the only available protons are on the methylene bridge (C7) and the adjacent ring carbons (C2 and C6). Abstraction of a proton is sterically and electronically unfeasible. The reaction proceeds by abstraction of a proton from the methyl group of the chloromethyl substituent, followed by the expulsion of the chloride ion. This results in the formation of an exocyclic double bond. The product of this dehydrochlorination reaction is 1-methylenebicyclo[2.2.1]hept-2-ene. nist.gov

Table 3: Summary of Reactions at the Chloromethyl Group

Reaction Type Reagent/Conditions Mechanism Product(s)
Sₙ2 Substitution NaN₃, DMF Sₙ2 1-(Azidomethyl)bicyclo[2.2.1]hept-2-ene
Sₙ1 Solvolysis CH₃COOH, heat Sₙ1 with NGP Rearranged acetate products
E2 Elimination KOtBu, THF E2 1-Methylenebicyclo[2.2.1]hept-2-ene

Radical Reactions of the Chloromethyl Group

The chloromethyl group attached to the bicyclo[2.2.1]hept-2-ene scaffold is susceptible to radical reactions, typically initiated by light, heat, or a radical initiator. These reactions can lead to a variety of functionalizations, making it a valuable synthetic intermediate. The stability of the bicyclic structure often influences the course of these reactions, preventing skeletal rearrangements that might be observed in other systems under radical conditions. rsc.org

One common type of radical reaction is the substitution of the chlorine atom. This can be achieved through reactions with radical species, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the methylene bridge. For instance, in the presence of a suitable radical initiator, the chloromethyl group can undergo substitution reactions with various nucleophiles that can form stable radicals.

Another important radical reaction is the addition to the double bond of the bicyclo[2.2.1]hept-2-ene ring. However, the focus of this section is on the reactivity of the chloromethyl group itself. Free-radical reagents such as methanethiol, bromotrichloromethane, and chloroform (B151607) have been shown to add across the double bond of 1,4-dichloronorborn-2-ene without inducing skeletal rearrangements. rsc.org By analogy, it is expected that radical reactions involving the chloromethyl group of this compound would also proceed while maintaining the integrity of the bicyclic framework.

The generation of a radical at the chloromethyl position can be initiated by homolytic cleavage of the C-Cl bond. This can be facilitated by photolysis or by the use of radical initiators like AIBN (azobisisobutyronitrile) in the presence of a hydrogen donor like tributyltin hydride. The resulting primary radical can then participate in various propagation steps, such as addition to an alkene or reaction with another radical species.

Skeletal Rearrangements in this compound and its Derivatives

The rigid, strained bicyclic framework of this compound and its derivatives makes them prone to a variety of skeletal rearrangements, particularly under conditions that generate carbocationic intermediates. These rearrangements are driven by the release of ring strain and the formation of more stable carbocations.

Wagner-Meerwein Rearrangements and Related Processes

The Wagner-Meerwein rearrangement is a characteristic reaction of bicyclic systems like the bicyclo[2.2.1]heptane skeleton. wikipedia.org It involves a 1,2-shift of an alkyl, aryl, or hydride group, leading to a rearranged carbocation. In the case of this compound, the formation of a carbocation at a position adjacent to the bridgehead carbon can trigger such a rearrangement. For instance, electrophilic addition to the double bond can generate a carbocation that subsequently undergoes a Wagner-Meerwein shift to relieve strain and form a more stable carbocationic intermediate.

These rearrangements are often observed in the reactions of bicyclic terpenes, which share the bicyclo[2.2.1]heptane core structure. For example, the conversion of isoborneol (B83184) to camphene (B42988) is a classic example of a Wagner-Meerwein rearrangement. wikipedia.org While direct studies on this compound are limited, it is anticipated that its derivatives would undergo similar rearrangements. For instance, bromination of related bicyclic compounds at low temperatures often yields products of Wagner-Meerwein rearrangements. researchgate.net

The course of the Wagner-Meerwein rearrangement is highly dependent on the substitution pattern of the bicyclic system and the reaction conditions. The migration of a group can lead to the formation of a variety of rearranged products, highlighting the complexity of these reactions.

Acid-Catalyzed and Base-Catalyzed Rearrangements

Acid-Catalyzed Rearrangements: In the presence of strong acids, this compound and its derivatives can undergo complex skeletal rearrangements. Protonation of the double bond can initiate a cascade of carbocationic rearrangements, including Wagner-Meerwein shifts and hydride shifts, ultimately leading to a thermodynamically more stable product. For instance, norbornene-fused stilbene (B7821643) derivatives have been shown to undergo acid-catalyzed Z → E isomerization. rsc.org While this is an isomerization of a substituent, it demonstrates the susceptibility of the bicyclic system to acid-catalyzed transformations. Oxidation of norbornene in the presence of an acid catalyst can lead to the formation of rearranged products like norborneols. iitm.ac.in

Base-Catalyzed Rearrangements: Base-catalyzed rearrangements of the bicyclo[2.2.1]hept-2-ene skeleton are less common but can occur, particularly if there are acidic protons in the molecule. For example, the isomerization of methyl 5-norbornene-2-carboxylate is promoted by a base, leading to a mixture of endo and exo isomers. scirp.org In the case of this compound, a strong base could potentially promote elimination reactions or rearrangements involving the chloromethyl group, although skeletal rearrangements of the bicyclic core itself are less likely under these conditions. However, base hydrolysis of derivatives like 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide can lead to the corresponding ketone without skeletal rearrangement. ku.ac.ke

Photoinduced and Thermally Induced Isomerizations

Photoinduced Isomerizations: The bicyclo[2.2.1]hept-2-ene system can undergo photochemical isomerizations upon irradiation with UV light. These reactions often involve the excitation of the double bond, leading to the formation of diradical intermediates that can rearrange to various isomeric structures. For example, the photochemical behavior of some bicyclo[2.2.1]heptene derivatives has been studied, revealing E-Z isomerizations of substituents attached to the bicyclic core. photobiology.com In other cases, photochemical denitrogenation of related diazabicyclo[2.2.1]heptenes leads to the formation of highly strained bicyclo[2.1.0]pentane derivatives. chemrxiv.org The exact nature of the photoinduced isomerization of this compound would depend on the specific reaction conditions and the wavelength of light used.

Thermally Induced Isomerizations: At elevated temperatures, this compound and its derivatives can undergo thermal rearrangements. These reactions are also thought to proceed through diradical intermediates and can lead to a variety of isomeric products. For example, the thermal rearrangement of thiocarbonyl-stabilised triphenylphosphonium ylides can lead to the formation of (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkenes through a novel isomerization process. mdpi.com While not directly involving the bicyclo[2.2.1]hept-2-ene skeleton, this illustrates the potential for thermally induced isomerizations in complex molecules.

Polymerization Behavior of this compound

This compound is a functionalized norbornene monomer that can undergo polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP). The presence of the chloromethyl group can influence the polymerization behavior and impart specific properties to the resulting polymer.

Ring-Opening Metathesis Polymerization (ROMP) Mechanisms

ROMP is a powerful polymerization technique for strained cyclic olefins like norbornene and its derivatives. mdpi.com The reaction is catalyzed by transition metal complexes, most notably those of ruthenium and tungsten. The generally accepted mechanism for ROMP, known as the Chauvin mechanism, involves the reaction of the cyclic olefin with a metal-carbene species.

The key steps of the ROMP mechanism are:

Initiation: The metal-carbene catalyst reacts with the double bond of the norbornene monomer to form a metallacyclobutane intermediate.

Propagation: The metallacyclobutane intermediate undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal-carbene species with the monomer unit attached. This new metal-carbene then reacts with another monomer molecule, continuing the polymerization process.

Termination: The polymerization can be terminated by the addition of a quenching agent or through side reactions.

The reactivity of norbornene monomers in ROMP is influenced by factors such as ring strain, steric hindrance, and the electronic nature of the substituents. The chloromethyl group in this compound is not expected to significantly hinder the polymerization, and its electronic effect is relatively small. Therefore, this monomer is expected to undergo ROMP readily with common catalysts like Grubbs' catalysts.

The resulting polymer would have a polydisperse molecular weight distribution and a microstructure (cis/trans content of the double bonds in the polymer backbone) that depends on the catalyst and reaction conditions used. The pendant chloromethyl groups along the polymer chain provide reactive sites for post-polymerization modification, allowing for the synthesis of a wide range of functional polymers.

Vinyl Polymerization of the Norbornene Moiety

The polymerization of this compound can proceed through the vinyl-type (or addition) polymerization of the norbornene double bond, preserving the bicyclic structure in the polymer backbone. This pathway is distinct from ring-opening metathesis polymerization (ROMP). Vinyl polymerization of norbornene derivatives can be initiated by various mechanisms, including radical, cationic, and coordination-insertion polymerization. researchgate.netresearchgate.net

Coordination-Insertion Polymerization: This is the most common method for achieving high molecular weight vinyl-type polynorbornenes. It typically employs late-transition metal catalysts, such as those based on palladium (Pd) or nickel (Ni). nih.gov The mechanism involves the insertion of the norbornene double bond into a metal-alkyl bond. For substituted norbornenes, the reactivity can be influenced by the nature of the substituent. While specific studies on the homopolymerization of this compound are not widely detailed, research on similar bromoalkyl-substituted norbornenes indicates that their reactivity can be moderate to low, sometimes resulting in polymers with insufficient molecular weights for certain applications. nih.gov To overcome this, more reactive catalysts or copolymerization with more active monomers is often employed. nih.gov

Cationic and Radical Polymerization: Norbornene and its derivatives can also undergo polymerization via cationic or radical initiators. researchgate.netresearchgate.net However, these methods often lead to low-molecular-weight polymers or oligomers. researchgate.net Radical polymerization, initiated by agents like N,N'-azobis-isobutyronitrile (AIBN), proceeds through the typical initiation, propagation, and termination steps involving free radical intermediates. jofamericanscience.org Cationic polymerization, initiated by Lewis acids like AlCl₃, can also occur, but rearrangements of the bicyclic structure are possible, leading to polymers with 2,7-linkages in addition to the expected 2,3-linkages. researchgate.netresearchgate.net The presence of the chloromethyl group, a potential electrophilic site, may complicate these polymerization pathways, potentially interacting with initiators or intermediates.

The table below summarizes catalyst systems used for vinyl-type polymerization of functionalized norbornenes.

Catalyst SystemMonomer TypeResulting PolymerReference
[Ni(C₆F₅)₂(SbPh₃)₂]BromoalkylnorborneneLow-to-moderate molecular weight homopolymer nih.gov
[SIMesPd(cinn)(MeCN)]⁺BARF⁻BromoalkylnorborneneHigh molecular weight homopolymer (Mₙ > 10⁶) nih.gov
Pd(C₆H₅CN)₂Cl₂ / Ziegler-Natta (TiCl₄/AlR₃)NorborneneSaturated polymer with 2,3-linkages researchgate.net
Radical Initiators (e.g., AIBN)NorborneneSaturated polymer with 2,7-rearranged structure researchgate.net

Copolymerization with Other Monomers

This compound can be copolymerized with various other monomers to tailor the properties of the resulting polymer. The incorporation of this functional monomer can introduce a reactive site (the chloromethyl group) for post-polymerization modification, as well as influence properties like thermal stability and chemical resistance. ontosight.ai

Copolymerization with Olefins: A significant class of norbornene-based polymers are cyclic olefin copolymers (COCs), typically formed by copolymerizing norbornene derivatives with ethylene using metallocene or other coordination catalysts. ontosight.ainycu.edu.tw The relative incorporation of the two monomers is described by their monomer reactivity ratios (r₁ and r₂). nycu.edu.tw For the ethylene (M₁) and norbornene (M₂) system, the reactivity ratios often show that norbornene has a lower reactivity ratio (r₂) compared to ethylene (r₁), indicating that ethylene is more readily incorporated. nycu.edu.tw This suggests that in a copolymerization of this compound with ethylene, the ethylene units would likely be more prevalent in the polymer chain.

Copolymerization via ROMP: Copolymerization is also readily achieved via Ring-Opening Metathesis Polymerization (ROMP). Statistical copolymers of different norbornene derivatives or of a norbornene with a less strained cycloalkene, such as cyclopentene (B43876), can be synthesized. nih.govrsc.org In the case of norbornene (NBE) and cyclopentene (CP) copolymerization, the reactivity ratio of NBE (rNBE = 0.82) is much higher than that of CP (rCP = 0.07), indicating a strong preference for NBE incorporation. nih.gov This highlights how the strain of the cyclic olefin dramatically influences its polymerization rate in ROMP.

Radical Copolymerization: Free-radical copolymerization with vinyl monomers like methacrylates is another viable pathway. jofamericanscience.org For instance, norbornene has been copolymerized with methacrylate (B99206) using AIBN as an initiator. jofamericanscience.org The properties of the resulting copolymers, such as glass transition temperature and transparency, are highly dependent on the feed ratio of the monomers. jofamericanscience.org

The following table presents reactivity ratios for the copolymerization of norbornene and its derivatives with other monomers using different polymerization methods.

Monomer 1 (M₁)Monomer 2 (M₂)Polymerization Typer₁ (M₁)r₂ (M₂)r₁ * r₂Reference
EthyleneNorborneneCoordination4.80.41.92 nycu.edu.tw
NorborneneCyclopenteneROMP0.820.070.057 nih.gov
endo-Diels-Alder Adduct of Cyclopentadiene and Maleic AnhydrideCycloocteneROMP~0~0~0 umass.edu

Transition Metal-Catalyzed Transformations of this compound

Cross-Coupling Reactions at the Chloromethyl Site

The chloromethyl group of this compound is analogous to a primary benzylic chloride, making it a suitable electrophile for various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. The chloromethyl group can react with arylboronic acids or their derivatives, such as potassium aryltrifluoroborates, in the presence of a palladium catalyst. acs.orgnih.gov While benzyl (B1604629) chlorides can be less reactive than the corresponding bromides, successful couplings have been achieved, particularly with electron-rich boronic acids. nih.gov Various palladium catalysts, often employing phosphine (B1218219) ligands, facilitate this transformation. rsc.orgrsc.org A transition-metal-free approach for coupling benzyl chlorides with arylboronic acids has also been described, utilizing an organic sulfide (B99878) catalyst. acs.org

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent (R-MgX) with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming C-C bonds and could be applied to this compound. chem-station.com The choice of catalyst (Ni vs. Pd) can influence reactivity and chemoselectivity. chem-station.com The high reactivity of Grignard reagents, however, limits the tolerance of certain functional groups in the substrates. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. numberanalytics.com The Negishi coupling is known for its broad scope and high functional group tolerance. researchgate.netorganic-chemistry.org The chloromethyl group on the bicyclic scaffold can be coupled with various alkyl-, alkenyl-, and arylzinc halides. organic-chemistry.org Palladium catalysts with specialized biarylphosphine ligands have been developed to effectively promote the coupling of alkyl halides, including primary chlorides. organic-chemistry.orgnih.gov

The table below summarizes typical conditions for cross-coupling reactions of analogous primary alkyl/benzyl chlorides.

Coupling ReactionCatalyst/LigandOrganometallic ReagentTypical ConditionsReference
Suzuki-MiyauraPdCl₂(dppf)·CH₂Cl₂Potassium AryltrifluoroborateCs₂CO₃, CPME/H₂O, 95 °C nih.gov
Suzuki-MiyauraPdCl₂/DPEPhosArylboronic AcidNaHCO₃, Ethanol rsc.org
KumadaNiCl₂(dppe)Aryl Grignard ReagentTHF or Diethyl Ether wikipedia.org
NegishiPd₂(dba)₃ / PCyp₃Alkyl/Arylzinc HalideNMI, THF/NMP, 80 °C researchgate.netorganic-chemistry.org

Metathesis Reactions (ROMP, Cross-Metathesis)

The strained double bond of the norbornene moiety in this compound makes it an excellent substrate for olefin metathesis reactions, particularly Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization where a strained cyclic olefin is converted into an unsaturated polymer. nih.gov This transformation is efficiently catalyzed by well-defined transition metal carbene complexes, most notably ruthenium-based Grubbs catalysts (1st, 2nd, and 3rd generation). nih.govresearchgate.net These catalysts are renowned for their high activity and excellent tolerance towards a wide variety of functional groups, including the chloromethyl group. nih.gov

The mechanism of ROMP initiated by a Grubbs catalyst involves the reaction of the ruthenium carbene with the monomer's double bond to form a metallacyclobutane intermediate. acs.orgnsf.gov Subsequent cycloreversion opens the ring, regenerating a new ruthenium carbene attached to the growing polymer chain, which then propagates by reacting with another monomer molecule. acs.orgnsf.gov For functionalized norbornenes, the rate-determining step is often the formation of the metallacyclobutane ring. acs.orgnsf.gov The use of Grubbs catalysts allows for living polymerizations, enabling the synthesis of well-defined block copolymers and complex polymer architectures. dur.ac.uk

Cross-Metathesis: While less common for this specific substrate, the norbornene double bond could potentially participate in cross-metathesis reactions with other olefins. This would involve the cleavage and reformation of C=C bonds between the norbornene ring and a linear or cyclic olefin partner, leading to new, substituted ring-opened products rather than a polymer. The efficiency of such a reaction would depend on the relative reactivity of the substrates and the catalyst used.

The table below provides an overview of common Grubbs catalysts used in the ROMP of norbornene derivatives.

Catalyst GenerationStructure FeaturesKey AdvantagesReference
Grubbs 1st Gen (G1)Bis(tricyclohexylphosphine)benzylidene ruthenium dichlorideFirst well-defined, commercially available catalyst. researchgate.net
Grubbs 2nd Gen (G2)One phosphine ligand replaced by an N-heterocyclic carbene (NHC)Higher activity, better thermal stability, and broader functional group tolerance than G1. nih.gov
Grubbs 3rd Gen (G3)Bis(pyridine) substituted NHC-ruthenium complexFast initiation rates, suitable for living polymerizations. nih.govacs.orgnsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone for the structural analysis of bicyclo[2.2.1]heptene derivatives. acs.org The rigid, strained bicyclic framework results in complex ¹H and ¹³C NMR spectra with distinct chemical shifts and coupling constants that are highly sensitive to the stereochemical environment.

Due to significant signal overlap in one-dimensional (1D) spectra of substituted norbornenes, two-dimensional (2D) NMR techniques are essential for complete and accurate resonance assignment. mdpi.comnih.gov Techniques such as COSY, HSQC, HMBC, and NOESY are routinely employed to unravel the complex spin systems and spatial relationships within the molecule. scispace.comscielo.br

Homonuclear Correlation Spectroscopy (¹H-¹H COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for tracing the connectivity of protons around the bicyclic skeleton, for instance, linking the olefinic protons (H2, H3) to the bridgehead proton (H4) and the protons on the saturated bridges.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms. This is the primary method for assigning the ¹³C signals based on the already-assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. It is invaluable for identifying quaternary carbons, such as C1 in the target molecule, by observing its correlation with nearby protons like the CH₂Cl group protons and the bridgehead proton H4.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly powerful for determining stereochemistry in bicyclic systems. scispace.comscielo.br For example, it can distinguish between exo and endo substituents by observing their spatial proximity to specific bridge protons.

These 2D NMR methods, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed structural and mechanistic studies. acs.org

Table 1: Application of 2D NMR Techniques for Structure Elucidation

TechniqueInformation ProvidedExample Application for this compound
¹H-¹H COSY Shows proton-proton (J-coupling) correlations.Mapping the proton connectivity pathway from H2/H3 (olefinic) to H4 (bridgehead) and through the C5-C6-C7 bridges.
¹H-¹³C HSQC Correlates protons to their directly bonded carbons.Assigning each carbon signal (C2, C3, C4, etc.) by linking it to its known attached proton.
¹H-¹³C HMBC Shows long-range (2-3 bond) proton-carbon correlations.Confirming the assignment of the quaternary C1 by its correlation to the protons of the chloromethyl group and H2.
NOESY Identifies protons that are close in space (<5 Å).Determining the stereochemistry of substituents in reaction products by observing through-space correlations to bridge or bridgehead protons.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

While the bicyclo[2.2.1]heptene framework is conformationally rigid compared to monocyclic systems, certain dynamic processes can still be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). These studies can provide information on energy barriers for processes such as hindered rotation around single bonds or reversible binding events. researchgate.net For this compound, DNMR could be employed to investigate the rotational barrier of the chloromethyl group, especially if it were to be replaced by a bulkier substituent that might interact with the bicyclic frame. In reactions where the molecule coordinates to a metal center or another reagent, DNMR can be used to study the kinetics of the association and dissociation processes.

In situ NMR spectroscopy, particularly in a flow chemistry setup, is a powerful method for monitoring chemical reactions in real-time. beilstein-journals.org This technique allows for the direct observation of the consumption of starting materials, the formation of products, and crucially, the detection of short-lived reaction intermediates that are vital for elucidating the reaction mechanism.

For transformations involving this compound, such as electrophilic additions to the double bond or nucleophilic substitution at the chloromethyl group, a reaction mixture can be flowed through an NMR tube placed within the spectrometer. By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed. This approach enables rapid reaction optimization and provides direct evidence for proposed mechanistic pathways without the need for quenching and offline analysis. beilstein-journals.org

Mass Spectrometry for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov It is essential for confirming the identity of reaction products and for probing fragmentation pathways that offer structural clues.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition, a critical step in identifying unknown products from a reaction. nih.govnih.gov For example, if this compound undergoes a substitution reaction where the chlorine is replaced by a methoxy (B1213986) group, HRMS can distinguish the product (C₉H₁₄O) from an isobaric isomer with a different formula.

Table 2: Example of HRMS Data for a Hypothetical Reaction Product

CompoundMolecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Difference (ppm)
ProductC₉H₁₄O138.1045138.1042-2.2

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis in Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. unt.edunih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. unt.edu This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For derivatives of this compound, MS/MS can reveal key structural features. Common fragmentation pathways for norbornane and norbornene skeletons include:

Retro-Diels-Alder (rDA) reaction: The bicyclic ring can break apart, losing a molecule of cyclopentadiene or a substituted cyclopentadiene. cdnsciencepub.com

Loss of substituents: The chloromethyl group (as ·CH₂Cl or HCl) or other functional groups can be readily lost. researchgate.net

Ring cleavages: Fragmentation of the saturated portion of the bicyclic system can lead to a series of characteristic ions. nih.gov

By analyzing the fragmentation patterns of reactants, intermediates, and products, MS/MS can help piece together reaction pathways, even in complex mixtures. researchgate.net

X-ray Crystallography of Derivatives for Definitive Solid-State Structural Proof

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides unequivocal proof of their molecular structure, including bond lengths, bond angles, and stereochemical relationships. The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.

An example of a related bicyclo[2.2.1]hept-2-ene derivative that has been characterized by X-ray crystallography is (5SR,6RS)-6-Phenyl-5-(phenylsulfonylacetyl)bicyclo[2.2.1]hept-2-ene. iucr.org The crystallographic data for this compound, while more complex than the parent chloromethyl derivative, illustrates the level of structural detail that can be obtained.

ParameterValue for a Bicyclo[2.2.1]hept-2-ene Derivative iucr.org
Chemical FormulaC₂₁H₂₀O₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6363
b (Å)9.6144
c (Å)12.0887
α (°)107.319
β (°)104.509
γ (°)104.8535
Volume (ų)866.19

This data provides a precise model of the molecule in the solid state, confirming the endo or exo configuration of substituents, the puckering of the bicyclic rings, and intermolecular interactions within the crystal lattice. For derivatives of this compound, X-ray crystallography would be the ultimate tool to confirm the position of the chloromethyl group and the stereochemistry of any subsequent functionalization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progression Tracking

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. In Raman spectroscopy, the inelastic scattering of monochromatic light is observed, with the frequency shifts corresponding to the vibrational frequencies.

For this compound, the vibrational spectrum will exhibit characteristic peaks corresponding to its key functional groups. The C=C double bond of the norbornene moiety will have a characteristic stretching vibration, as will the C-Cl bond of the chloromethyl group. The C-H bonds, both sp² and sp³, will also have distinct stretching and bending vibrations.

The progress of a reaction involving this compound can be conveniently tracked by monitoring the changes in its vibrational spectrum. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced by another functional group, the disappearance of the C-Cl stretching frequency and the appearance of new peaks corresponding to the new functional group would indicate the conversion of the starting material to the product. Similarly, reactions involving the double bond, such as hydrogenation or epoxidation, would be evidenced by the disappearance of the C=C stretching peak.

Below is a table of expected characteristic vibrational frequencies for this compound, based on known data for norbornene and related chlorinated compounds. nist.gov

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
C=C (alkene)Stretching1640 - 1680IR, Raman
=C-H (alkene)Stretching3010 - 3095IR, Raman
C-H (alkane)Stretching2850 - 2960IR, Raman
C-Cl (alkyl halide)Stretching600 - 800IR, Raman
CH₂Scissoring1440 - 1480IR

By comparing the spectra of the reaction mixture over time with the spectra of the starting material and the expected product, the extent of the reaction can be determined.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination of Chiral Derivatives

Many reactions involving bicyclo[2.2.1]hept-2-ene derivatives can lead to the formation of chiral products. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the enantiomeric excess (ee) and the absolute configuration of these chiral derivatives. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, at the absorption bands of the molecule's chromophores. The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the molecule. For a pair of enantiomers, the CD spectra will be mirror images of each other. This property allows for the quantitative determination of the enantiomeric excess of a sample by comparing its CD signal to that of an enantiomerically pure standard.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of enantiomers are mirror images. The Cotton effect is also observed in ORD spectra as a characteristic peak and trough around the absorption maximum of a chromophore.

For chiral derivatives of this compound, the chromophores present, such as the double bond or other introduced functional groups, can give rise to distinct CD and ORD signals. The synthesis of chiral norbornene derivatives is an active area of research, and chiroptical techniques are routinely used to characterize the stereochemical outcome of asymmetric syntheses. researchgate.netmagtech.com.cn

The determination of enantiomeric excess using CD spectroscopy is particularly powerful. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric compositions. The enantiomeric excess of an unknown sample can then be determined from its measured CD signal.

TechniquePrincipleMeasured PropertyApplication for Chiral Derivatives
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Molar ellipticity [θ] or differential absorption (ΔA).Determination of enantiomeric excess, assignment of absolute configuration.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Specific rotation [α].Determination of enantiomeric purity, observation of Cotton effects.

Computational and Theoretical Studies on 1 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 1-(chloromethyl)bicyclo[2.2.1]hept-2-ene is fundamental to understanding its reactivity. Molecular orbital (MO) theory, particularly through methods like Density Functional Theory (DFT), is employed to analyze the distribution and energies of electrons within the molecule.

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (π-orbital), making this the primary site for electrophilic attack. The LUMO is likely to be a σ*-antibonding orbital associated with the C-Cl bond, indicating a potential site for nucleophilic substitution.

Computational studies on related bicyclo[2.2.1]hept-2-ene derivatives have shown that substituents can significantly influence the energies of these frontier orbitals. The chloromethyl group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted bicyclo[2.2.1]hept-2-ene.

Table 1: Calculated Frontier Orbital Energies for Bicyclo[2.2.1]hept-2-ene Derivatives (Illustrative)

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Bicyclo[2.2.1]hept-2-ene -9.5 1.5 11.0
This compound -9.8 1.2 11.0

Note: Data for this compound is hypothetical and included for illustrative purposes based on expected electronic effects.

Conformational Analysis and Energy Minima Determination

The rigid bicyclic framework of this compound limits its conformational flexibility. However, rotation around the single bond connecting the chloromethyl group to the bicyclic core can lead to different conformers. Computational methods are used to identify the geometries of these stable conformers (energy minima) and the energy barriers for interconversion between them.

Potential energy surface scans are performed by systematically rotating the C-C-Cl bond angle and calculating the energy at each step. This allows for the identification of the most stable arrangement of the chloromethyl group relative to the bicyclic system. Steric interactions between the chloromethyl group and the bicyclic frame will be a key determinant of the preferred conformation.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For example, in modeling an electrophilic addition to the double bond, computational methods can determine the structure and energy of the transition state, providing insights into the reaction's kinetics. Studies on similar norbornene systems have shown that the stereoselectivity of such reactions can be explained by analyzing the energies of competing transition states. dnu.dp.uaresearchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Addition (Illustrative)

Reaction Pathway Transition State Energy (kcal/mol) Product
Exo Attack 15.2 Exo-adduct

Note: This data is hypothetical and illustrates how computational chemistry can predict reaction outcomes.

Prediction of Spectroscopic Parameters to Aid Experimental Research

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental spectroscopic data for organic molecules. researchgate.net For this compound, calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule, as well as the frequencies and intensities of its characteristic IR absorption bands, such as the C=C stretch and the C-Cl stretch.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments. MD simulations model the movement of atoms over time, taking into account factors like temperature and solvent interactions.

These simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and reactivity of the molecule. For instance, in a polar solvent, the chloromethyl group may exhibit different rotational preferences compared to the gas phase due to dipole-dipole interactions with the solvent. Non-adiabatic molecular dynamics have been used to understand the photophysical properties and mechanisms of related diazabicyclo[2.2.1]heptenes.

DFT Studies on Catalyst Interactions and Reaction Energetics

Density Functional Theory is a powerful tool for investigating catalyzed reactions involving this compound. These studies can model the interaction of the molecule with a catalyst, helping to understand the catalytic mechanism and predict the reaction's efficiency and selectivity. For example, in ring-opening metathesis polymerization (ROMP), DFT can be used to model the binding of the alkene to the metal catalyst and the subsequent steps of the catalytic cycle. rsc.org

By calculating the energetics of the reaction pathway in the presence of a catalyst, researchers can gain insights into how the catalyst lowers the activation energy and directs the reaction towards a specific product. These computational insights are crucial for the design of new and improved catalysts.

Emerging Applications and Materials Science Aspects of 1 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene

Monomer for Specialty Polymers and Copolymers with Tunable Properties

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene is a valuable monomer for producing specialty polymers and copolymers. The polymerization of this compound, typically through ROMP, yields polymers with a polynorbornene backbone. The inherent rigidity of the bicyclic repeating units imparts high thermal stability and high glass transition temperatures (Tg) to these materials. The chloromethyl group provides a reactive handle that can be used to modify the polymer's properties post-polymerization or to incorporate specific functionalities into copolymers.

Design of High-Performance Engineering Plastics

Polymers derived from norbornene and its functionalized variants, including this compound, are recognized for their potential in high-performance engineering plastics. The saturated, rigid backbone of vinyl-addition polynorbornenes contributes to their exceptional thermal, chemical, and oxidative stability. The properties of these polymers can be systematically tailored by incorporating various functional groups. For instance, the service window, defined as the range between the glass transition temperature (Tg) and the decomposition temperature (Td), can be significantly broadened by copolymerizing functionalized norbornene monomers. This allows for the creation of thermoplastics that are processable in a melt state, a critical feature for techniques like extrusion and injection molding.

Research has demonstrated that the homopolymerization and copolymerization of norbornene monomers with different substituents can yield materials with high glass transition temperatures (often exceeding 150 °C) and large service windows (Td - Tg > 100 °C), making them comparable to established commercial engineering thermoplastics. The ability to fine-tune these thermal properties is a key advantage in designing plastics for demanding applications.

Polymers with Controlled Permeability and Dielectric Properties

The functional nature of this compound allows for the synthesis of polymers with precisely controlled permeability and dielectric characteristics. The chloromethyl group can be converted into various other functionalities, such as quaternary ammonium (B1175870) salts, which is a common strategy for preparing anion exchange membranes (AEMs). While direct studies on this compound for AEMs are not extensively detailed in available literature, research on analogous bromoalkyl-substituted norbornenes provides strong evidence for this application. Homopolymers of these functionalized norbornenes allow for a high density of ionogenic groups, which is crucial for efficient ion transport, a key aspect of controlled permeability in membranes.

The dielectric properties of polynorbornenes can also be systematically tuned. The low polarity of the hydrocarbon backbone generally results in a low dielectric constant. However, the introduction of polar functional groups allows for the modification of these properties. Studies on various functionalized polynorbornenes have shown that the dielectric constant can be manipulated by altering the side-chain chemistry. For example, incorporating polar ester groups can increase the dielectric constant, while bulky, nonpolar groups can help maintain a low dielectric constant. This tunability is highly desirable for applications in microelectronics, where materials with specific dielectric properties are essential for manufacturing components like insulators and capacitors. Research on polar polynorbornenes synthesized via ROMP has demonstrated that these materials can exhibit high dielectric relaxation strength, making them candidates for use in sensors and electrical energy generators.

Below is a table summarizing the dielectric properties of some representative polynorbornene derivatives, illustrating the effect of functional groups.

PolymerMonomer Functional GroupDielectric Constant (ε') at 1 MHzReference
Polynorbornene (vinyl-addition)None2.20 promerus.com
90/10 NB/TESNB Copolymer-Si(OCH2CH3)32.53 promerus.com
80/20 NB/TESNB Copolymer-Si(OCH2CH3)32.67 promerus.com
Poly(NBDC-Me) (vinyl-addition)-COOCH3~3.5 researchgate.net
Poly(NBDC-Bu) (vinyl-addition)-COOC4H9~3.0 researchgate.net

NB = Norbornene; TESNB = Triethoxysilylnorbornene; NBDC-Me = Dimethyl ester of norbornenedicarboxylic acid; NBDC-Bu = Dibutyl ester of norbornenedicarboxylic acid.

Stimuli-Responsive Polymer Architectures

The reactive chloromethyl side chains on polymers of this compound are ideal for creating stimuli-responsive materials. These groups can be used to attach molecules that respond to external stimuli such as pH, temperature, or light. For example, the chloromethyl group can be modified to introduce acidic or basic moieties, rendering the polymer pH-responsive. Similarly, attachment of thermo-responsive polymer chains like poly(N-isopropylacrylamide) (PNIPAM) could lead to materials that exhibit a lower critical solution temperature (LCST) behavior.

While specific research on stimuli-responsive polymers derived directly from this compound is not widely documented, the principle is well-established within the broader field of functional polymers. The versatility of the chloromethyl group as an electrophilic handle allows for a wide range of post-polymerization modifications, opening up possibilities for designing sophisticated, smart materials.

Building Block for Complex Natural Products and Bioactive Molecules

The rigid bicyclo[2.2.1]heptane framework, which is the saturated version of the bicyclo[2.2.1]hept-2-ene structure, is a valuable scaffold in the synthesis of complex natural products and bioactive molecules. The defined stereochemistry of this bicyclic system allows for precise spatial arrangement of functional groups, which is often a critical factor in biological activity.

A significant application of this structural motif is in the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have a carbocyclic ring in place of the sugar moiety. This modification often imparts greater metabolic stability, as the molecule is no longer susceptible to enzymatic cleavage of the glycosidic bond. Carbocyclic nucleosides have shown a broad spectrum of antiviral and anticancer activities. The synthesis of these molecules often involves the elaboration of a densely functionalized cyclopentane (B165970) or cyclohexane (B81311) ring system, for which the bicyclo[2.2.1]heptane skeleton serves as a convenient and stereochemically defined precursor. The chloromethyl group on this compound can be a key functional handle for introducing or modifying side chains during the synthetic sequence leading to these complex bioactive targets.

Precursor for Advanced Organic Materials and Functional Molecules

Beyond its use in polymers and bioactive molecules, this compound and its derivatives serve as precursors for a range of advanced organic materials and functional molecules with applications in fields such as optoelectronics.

Optoelectronic Materials Synthesis

Polymers based on the norbornene framework are attractive for optoelectronic applications due to their excellent optical transparency, low birefringence, and tunable refractive index. The properties of these materials can be finely controlled by the incorporation of functional side groups. The chloromethyl group in this compound provides a convenient point of attachment for chromophores or other photoactive moieties.

For example, polynorbornenes have been investigated as host materials for electro-optic chromophores. The rigid polymer backbone provides a stable matrix, while the ability to functionalize the polymer allows for the covalent attachment of the active molecules, preventing phase separation and improving the long-term stability of the material's properties. Furthermore, the refractive index of polynorbornenes can be tailored by the choice of substituents, which is a critical parameter in the design of optical waveguides and other photonic devices. Research has also explored the synthesis of photorefractive polymers using functionalized norbornene monomers, where the polymer itself contains all the necessary components for the photorefractive effect. The synthesis of such materials often involves the polymerization of norbornene monomers carrying electron-donating, electron-accepting, and photosensitizing groups, a synthetic strategy where a versatile precursor like this compound could be highly valuable.

Development of Responsive Supramolecular Assemblies

The unique structural framework of polymers derived from this compound serves as a versatile platform for the development of responsive supramolecular assemblies. These "smart" materials are designed to undergo significant changes in their properties or structure in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species. The key to this functionality lies in the post-polymerization modification capabilities afforded by the pendant chloromethyl group.

After polymerization, typically through Ring-Opening Metathesis Polymerization (ROMP), the resulting polynorbornene backbone is decorated with highly reactive chloromethyl moieties. These groups act as electrophilic handles for the covalent attachment of various functional molecules via nucleophilic substitution reactions. This "grafting-to" approach allows for the precise introduction of stimuli-responsive units onto the polymer scaffold. For instance, attaching pH-sensitive amine groups or hydrazone linkers can create systems that release a payload in acidic environments, a strategy explored in nanocarriers for targeted drug delivery. acs.orgnih.gov Similarly, introducing photo-isomerizable groups like azobenzene (B91143) can lead to materials that change shape or solubility upon irradiation with light.

The controlled arrangement of these functional groups along the polymer chain can lead to complex self-assembly behaviors. The polymer can be designed to fold into specific conformations or assemble into larger structures like micelles or vesicles. When the attached functional units respond to a stimulus, they can trigger a cascade of conformational changes, leading to the disassembly of the supramolecular structure or the release of an encapsulated guest molecule. Research on analogous systems, such as poly(ω-bromoalkylnorbornenes), has demonstrated the robustness of using halide groups for post-polymerization functionalization to attach a wide variety of nucleophiles, underscoring the potential of the chloromethyl group in creating diverse functional materials. rsc.org

The table below outlines potential pathways for creating responsive assemblies using a this compound-derived polymer backbone.

StimulusFunctional Group to AttachPotential Supramolecular Response
pH (Acidic) Primary/tertiary amines, hydrazonesProtonation leads to charge repulsion, causing swelling or disassembly of aggregates; cleavage of hydrazone linkers releases cargo. nih.gov
Light Azobenzene, spiropyran derivativesPhoto-isomerization (e.g., trans-to-cis) alters polymer conformation, triggering assembly/disassembly or changes in polarity.
Temperature Poly(N-isopropylacrylamide) (PNIPAM) chainsUndergoes a lower critical solution temperature (LCST) transition, causing the polymer to collapse and aggregate above a specific temperature.
Redox Ferrocene units, disulfide bondsOxidation or reduction of the attached group changes its charge and steric profile, influencing polymer self-assembly.
Specific Ions Crown ethers, cryptandsSelective binding of metal ions can induce polymer folding or cross-linking through host-guest interactions.

Integration into Nanomaterials and Hybrid Composites

The integration of polymers derived from this compound into nanomaterials is a rapidly advancing area of materials science, aimed at creating hybrid composites with synergistic or entirely new properties. The chloromethyl functionality is central to this endeavor, providing a covalent linkage point for anchoring the polymer to various nanoscale substrates or for templating the growth of nanoparticles.

Polymers of this compound can be integrated with nanomaterials through two primary strategies: "grafting-to" and "grafting-from".

"Grafting-to" : In this method, the pre-synthesized polymer is attached to a nanoparticle surface. For example, silica (B1680970) or gold nanoparticles can be functionalized with surface groups (e.g., amines or thiols) that can readily react with the chloromethyl groups on the polymer backbone, forming a stable, covalently attached polymer shell. This approach is effective for controlling the surface chemistry of nanoparticles, improving their dispersion in polymer matrices, and creating core-shell structures.

"Grafting-from" : This technique involves modifying the nanoparticle surface with a molecule that can initiate polymerization. The chloromethyl group on the monomer can be converted into an initiator site, which is then attached to the surface. Subsequent polymerization grows the polymer chains directly from the nanoparticle, which can lead to much higher grafting densities and the formation of dense "polymer brushes". researchgate.net

These hybrid materials have a wide range of applications. For instance, attaching polynorbornene chains to magnetic nanoparticles creates multiresponsive nanocarriers that can be guided by an external magnetic field and respond to other stimuli like pH for targeted therapies. acs.orgnih.gov The polymer layer can also act as a scaffold for the in-situ synthesis of metal nanoparticles, where the functional groups on the polymer help control the size and prevent the agglomeration of the nanoparticles. researchgate.net Recent studies have also demonstrated the "grafting-from" polymerization of norbornene derivatives on the surfaces of living plants, creating plant-polymer biohybrids that can enhance their resilience. nih.govnsf.gov This highlights the versatility of this chemistry for creating functional interfaces between synthetic polymers and complex biological systems.

The following table summarizes the integration of functionalized polynorbornenes with various nanomaterials.

Nanomaterial TypeRole of PolynorborneneResulting Composite Properties & Applications
Magnetic Nanoparticles (e.g., Fe₃O₄) Surface coating and functional scaffoldImproved stability in biological media; magnetically guided drug delivery systems. acs.orgnih.gov
Metallic Nanoparticles (e.g., Au, Pd) Stabilizing agent, template for synthesisEnhanced catalytic activity; use in sensors and plasmonics. researchgate.net
Quantum Dots (QDs) Surface passivation and functionalizationReduced cytotoxicity; improved photostability; targeted bioimaging.
Carbon Nanotubes/Graphene Oxide Surface modifierEnhanced dispersion in solvents and polymer matrices; development of reinforced, conductive composites. researchgate.net
Biological Surfaces (e.g., leaves, cells) Covalently attached biocompatible layerCreation of biohybrid materials for crop protection, biosensors, and thermal barriers. nih.govnsf.gov

Role in Sustainable Chemistry and Circular Economy Initiatives

Polymers derived from this compound and related norbornene monomers are gaining attention within the framework of sustainable chemistry and the circular economy, primarily due to their potential for chemical recycling. While the monomer itself is not typically derived from renewable feedstocks, the "design for recycling" principle can be effectively applied to the resulting polymers, addressing the critical end-of-life challenge associated with many plastics.

A key advancement in this area is the application of metathesis chemistry not only for polymerization (ROMP) but also for depolymerization. The polymerization process is an equilibrium reaction, which can be reversed under specific conditions. By using a metathesis catalyst in a dilute solution, polynorbornene chains can be broken down in a process known as Ring-Closing Metathesis Depolymerization (RCMD). rsc.orgresearchgate.netrsc.org This process can regenerate the original monomer, which can then be purified and used to produce new, virgin-grade polymer, thus closing the material loop. This has been successfully demonstrated for both pristine and, significantly, for vulcanized (cross-linked) rubbers containing polynorbornene, which are notoriously difficult to recycle. rsc.orgresearchgate.net

More advanced strategies involve the concept of "upcycling". Recent research has shown that polynorbornene derivatives can be chemically deconstructed into well-defined oligomeric building blocks. researchgate.net These oligomers can then be repolymerized to create new, high-value materials such as multiblock polymers with different mechanical properties, ranging from elastomers to thermoplastics. researchgate.net This approach avoids the complete breakdown to the monomer and instead creates valuable intermediates for new polymer synthesis. The ability to deconstruct these multiblock polymers back to their fundamental oligomers allows for a closed-loop recycling process. researchgate.net

Furthermore, the stereochemistry of the polymer backbone has been found to influence its rate of mechanical degradation. Studies have shown that polynorbornenes with a higher percentage of cis-alkenes degrade more rapidly under ultrasonication, suggesting that controlling the polymer microstructure during synthesis could be a strategy to facilitate future mechanical recycling efforts. digitellinc.com These chemical recycling and upcycling pathways position norbornene-based polymers as promising candidates for a more sustainable plastics economy, where materials are designed from the outset to be remade and reused.

Sustainability StrategyMethod/ProcessOutcome
Chemical Recycling Ring-Closing Metathesis Depolymerization (RCMD)Recovery of cyclopentene (B43876) and polynorbornene from copolymers, even from vulcanized rubber waste. rsc.orgresearchgate.netrsc.org
Upcycling Cross-metathesis with chain transfer agentsDeconstruction of polymers into telechelic-OH functionalized oligomers. researchgate.net
Re-polymerization Dehydrogenative coupling or reaction with macrodiolsSynthesis of new, chemically recyclable multiblock thermoplastics and thermosets from recovered oligomers. researchgate.net
Design for Degradation Catalyst control of stereochemistry during ROMPSynthesis of polymers (e.g., cis-rich) with faster rates of mechanical degradation. digitellinc.com

Comparative Analysis with Analogous Bicyclo 2.2.1 Hept 2 Ene Derivatives

Influence of Substituent Position on Reactivity and Selectivity

The position of a substituent on the bicyclo[2.2.1]hept-2-ene (norbornene) scaffold is a critical determinant of its reactivity and the selectivity of its reactions. While the parent compound for this article has a chloromethyl group at the C1 (bridgehead) position, analogous compounds can have substituents at the vinylic (C2), allylic (C7), or other saturated positions (C5, C6).

Substituents at the C1 position, such as the chloromethyl group, can influence the stability of intermediates formed during reactions. For instance, in palladium-catalyzed reactions, C1-substituted norbornenes can inhibit undesirable secondary C-H metalation and promote β-carbon elimination. The steric bulk at the bridgehead can also influence the approach of reagents.

In contrast, substituents at the C2 position directly modify the electronic properties of the double bond. Electron-withdrawing groups at this position can polarize the double bond, influencing its reactivity in cycloaddition and polymerization reactions. For example, the presence of an amide group at C2 has been shown to be effective in Catellani-type reactions with aryl iodides bearing diverse meta substituents.

Substituents at the C5 and C6 positions have a more moderate impact on the reactivity of the double bond, often exhibiting behavior similar to the unsubstituted norbornene. However, their steric bulk can still play a role in directing the stereochemical outcome of reactions.

The C7 position is unique due to its proximity to the double bond in a syn or anti orientation. A substituent at the C7 position can exert significant steric and electronic effects. For example, a syn-7-substituent can sterically hinder the exo face of the double bond, potentially favoring endo attack of a reagent.

The following table summarizes the general influence of substituent position on the reactivity of the norbornene double bond:

Effect of Different Halogen Substituents (Fluoromethyl, Bromomethyl, Iodomethyl)

The nature of the halogen in 1-(halomethyl)bicyclo[2.2.1]hept-2-ene derivatives significantly impacts the reactivity of the halomethyl group, primarily in nucleophilic substitution and elimination reactions. The reactivity trend generally follows the strength of the carbon-halogen bond and the leaving group ability of the halide.

The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, the leaving group ability of the halide ion increases: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend directly translates to the reactivity of the corresponding 1-(halomethyl)norbornene derivatives in SN1 and SN2 reactions.

1-(Fluoromethyl)bicyclo[2.2.1]hept-2-ene: The C-F bond is very strong, making the fluoride (B91410) ion a poor leaving group. This derivative would be the least reactive towards nucleophilic substitution.

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene: The chloride ion is a better leaving group than fluoride, making this compound moderately reactive in nucleophilic substitution reactions.

1-(Bromomethyl)bicyclo[2.2.1]hept-2-ene: The bromide ion is a good leaving group, rendering this derivative more reactive than its chloro-analogue.

1-(Iodomethyl)bicyclo[2.2.1]hept-2-ene: The C-I bond is the weakest, and the iodide ion is an excellent leaving group. This compound would be the most reactive of the series in nucleophilic substitutions.

The inductive effect of the halogen also plays a role, with fluorine being the most electronegative. This can influence the acidity of adjacent protons and the stability of any developing charge in the transition state.

The following table provides a comparative overview of the expected reactivity of 1-(halomethyl)bicyclo[2.2.1]hept-2-ene derivatives.

Comparison with Unsaturated vs. Saturated Norbornane (B1196662) Analogues

The presence of the double bond in bicyclo[2.2.1]hept-2-ene introduces significant ring strain, making it substantially more reactive than its saturated counterpart, bicyclo[2.2.1]heptane (norbornane). scielo.br This increased reactivity is a key feature of norbornene and its derivatives. The double bond provides a site for a variety of reactions, including electrophilic addition, cycloaddition, and polymerization, which are not possible with the saturated norbornane.

Unsaturated hydrocarbons are generally more reactive than saturated ones because the π-electrons of the double bond are more exposed and available for reaction with electrophiles. In the case of norbornene, the ring strain further enhances this reactivity.

The saturated norbornane system is relatively inert, undergoing reactions typical of alkanes, such as free-radical halogenation, which require more forcing conditions. The C-H bonds in norbornane are generally less reactive than the π-system of norbornene.

The following table contrasts the general reactivity of unsaturated and saturated norbornane systems.

Stereo-Electronic Effects of the Bicyclic System on the Chloromethyl Group

Stereo-electronic effects describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In this compound, the rigid bicyclic framework imposes specific geometric constraints that can lead to significant stereo-electronic interactions involving the chloromethyl group.

One important concept is anchimeric assistance , or neighboring group participation. While the chloromethyl group is at the bridgehead (C1), it is spatially close to the double bond. In reactions involving the departure of the chloride ion to form a carbocation at the methylene (B1212753) carbon, the π-electrons of the double bond can potentially stabilize the developing positive charge through space. This interaction would depend on the conformation of the chloromethyl group.

Through-space and through-bond interactions are also relevant. Through-space interactions involve the direct overlap of orbitals that are not directly connected by bonds, while through-bond interactions are mediated by the sigma bond framework. The rigid structure of the norbornene system can facilitate or inhibit these interactions. The orientation of the C-Cl bond relative to the π-system can influence the molecule's electronic properties and reactivity. For instance, hyperconjugative interactions between the C-C bonds of the cage and the σ* orbital of the C-Cl bond could play a role in the stability and reactivity of the compound.

Reactivity Differences in Endo- vs. Exo-Isomers of Substituted Norbornenes

For norbornenes with substituents at positions other than the bridgehead, such as C5 or C6, the stereochemical orientation of the substituent, either endo (pointing towards the C7 bridge) or exo (pointing away from the C7 bridge), has a profound impact on reactivity. wikipedia.org

Generally, the exo face of the norbornene double bond is sterically less hindered and therefore more accessible to incoming reagents. This often leads to a higher reactivity of exo-isomers compared to their endo counterparts. For example, in polymerization reactions, exo-substituted norbornenes are often polymerized more rapidly than the corresponding endo-isomers. nih.gov This difference in reactivity is attributed to both steric hindrance in the endo-isomer and, in some cases, the potential for the endo substituent to coordinate with the catalyst, thereby slowing down the reaction.

However, this is not a universal rule, and the relative reactivity can depend on the specific reaction and the nature of the substituent. In some cases, the endo substituent can direct the attack of a reagent through a coordinating effect. For instance, in certain ring-opening metathesis polymerizations, endo-isomers of oxanorbornene derivatives have been found to show higher reactivity than the exo-isomers. nih.gov

The following table summarizes the general reactivity trends for endo- and exo-isomers of substituted norbornenes.

Future Perspectives and Unresolved Challenges in 1 Chloromethyl Bicyclo 2.2.1 Hept 2 Ene Research

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The reactivity of the norbornene scaffold is well-documented, encompassing reactions like ring-opening metathesis polymerization (ROMP) and various cycloadditions. However, the specific influence of the 1-chloromethyl substituent on these and other transformations remains a fertile ground for discovery.

Future research could focus on:

Participation of the Chloromethyl Group: Investigating neighboring group participation of the chloromethyl moiety in reactions involving the double bond. This could lead to the discovery of novel rearrangement pathways and the formation of unique polycyclic structures.

Controlled Radical Reactions: Exploring controlled radical polymerization and functionalization reactions. The chloromethyl group can serve as a handle for initiating or mediating radical processes, potentially leading to new materials with tailored properties.

Electrophilic Additions: A systematic study of electrophilic additions to the double bond could reveal interesting regiochemical and stereochemical outcomes influenced by the electronic and steric effects of the bridgehead substituent. For instance, the addition of arenesulphenyl chlorides to related 2-methylenebicyclo[2.2.1]hept-5-ene derivatives has shown complex rearrangements and a high degree of stereoselectivity, suggesting that similar intricacies may be present in the reactions of 1-(chloromethyl)bicyclo[2.2.1]hept-2-ene. cdnsciencepub.com

Development of Highly Enantioselective and Stereospecific Synthetic Routes

The synthesis of enantiomerically pure bicyclo[2.2.1]hept-2-ene derivatives is crucial for their application in asymmetric synthesis and materials science. While methods for the enantioselective synthesis of some norbornene derivatives exist, specific, high-yielding, and stereocontrolled routes to this compound are not well-established.

Key challenges and future directions include:

Asymmetric Diels-Alder Reactions: Developing chiral catalysts for the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable chloromethyl-substituted dienophile would be a direct approach to enantiomerically enriched this compound.

Enzymatic Resolutions: Exploring the use of enzymes for the kinetic resolution of racemic this compound or its precursors could provide an efficient route to the pure enantiomers.

Chiral Pool Synthesis: Utilizing starting materials from the chiral pool to construct the bicyclic framework in a stereocontrolled manner is another promising strategy.

Sustainable and Energy-Efficient Methodologies for Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability and energy efficiency. The development of "green" methods for the synthesis and derivatization of this compound is an important and unresolved challenge.

Future research should aim for:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals.

Solvent-Free or Green Solvent Reactions: Investigating reactions under solvent-free conditions or in environmentally benign solvents like water or supercritical fluids.

Photochemical and Electrochemical Methods: Utilizing light or electricity as energy sources to drive reactions can often lead to milder reaction conditions and reduced waste. For example, photochemical rearrangements of related bicyclic systems have been reported and could be adapted.

Advanced Materials Applications with Tailored Performance Characteristics

The strained nature of the bicyclo[2.2.1]hept-2-ene ring system makes it an excellent monomer for ROMP, leading to polymers with high glass transition temperatures and good mechanical properties. The 1-chloromethyl group offers a reactive site for post-polymerization modification, opening the door to a wide range of functional materials.

Potential applications to be explored include:

Functional Polymers: Creating polymers with pendant chloromethyl groups that can be further functionalized to introduce desired properties, such as flame retardancy, antimicrobial activity, or specific binding capabilities. The metathesis polymerization of related chloromethyl-substituted norbornenes has been demonstrated. researchgate.net

High-Performance Composites: Using this compound as a comonomer or cross-linking agent to enhance the thermal and mechanical properties of other polymers.

Membranes and Separation Media: Developing materials for gas separation or filtration based on the unique microstructure of polymers derived from this monomer.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of reaction control, safety, and scalability. Applying these technologies to the synthesis and derivatization of this compound is a promising future direction.

Areas for development include:

Continuous Flow Synthesis: Designing and optimizing continuous flow reactors for the key synthetic steps, which can lead to higher yields and purity. The synthesis of related boronic acid derivatives has seen the application of automated systems. vulcanchem.com

High-Throughput Screening: Utilizing automated platforms to rapidly screen reaction conditions and catalysts for novel transformations of this compound.

In-line Analysis and Optimization: Integrating analytical techniques directly into the flow system to allow for real-time monitoring and optimization of reaction parameters.

Addressing Fundamental Mechanistic Questions in Complex Rearrangement Pathways

The bicyclo[2.2.1]hept-2-ene skeleton is prone to various skeletal rearrangements, often proceeding through complex carbocationic or radical intermediates. The presence of the 1-chloromethyl group is expected to significantly influence the course of these rearrangements.

Unresolved mechanistic questions include:

Carbocationic Rearrangements: Elucidating the mechanisms of Wagner-Meerwein and other rearrangements of carbocations derived from this compound. Computational studies on related systems have provided insights into these pathways. beilstein-archives.orgmdpi.com

Radical-Mediated Transformations: Understanding the stability and reactivity of radical intermediates and how the chloromethyl group influences their rearrangement pathways.

Influence of Stereochemistry: Investigating how the stereochemistry of the starting material affects the outcome of rearrangement reactions.

Q & A

Q. What are the common synthetic routes for 1-(chloromethyl)bicyclo[2.2.1]hept-2-ene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalizing the norbornene backbone. A two-step approach is often employed:

Norbornene Derivatization : Start with bicyclo[2.2.1]hept-2-ene (norbornene) and introduce the chloromethyl group via radical or electrophilic substitution. For example, chloromethylation using paraformaldehyde and HCl under controlled temperatures (40–60°C) in a polar aprotic solvent (e.g., DCM) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential side products like di-substituted adducts.

Q. Key Factors :

  • Temperature : Higher temperatures (>60°C) risk polymerization of the norbornene core .
  • Solvent : Polar solvents enhance electrophilic substitution but may reduce regioselectivity.
  • Catalyst : Lewis acids (e.g., FeCl₃) improve reaction efficiency but require strict anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a triplet (δ 3.6–4.0 ppm) due to coupling with adjacent protons. The bicyclic protons show distinct splitting patterns (δ 1.2–2.8 ppm) .
    • ¹³C NMR : The chloromethyl carbon resonates at δ 45–50 ppm, while sp² carbons in the norbornene ring appear at δ 130–135 ppm .
  • IR : C-Cl stretching at 600–800 cm⁻¹ and C=C stretching at 1600–1680 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 144 (C₈H₁₁Cl⁺) with fragmentation patterns confirming the bicyclic structure .

Q. How does the chloromethyl group influence the compound’s reactivity compared to other norbornene derivatives?

The chloromethyl group enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., SN2 reactions) and cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). Compared to bromo or phenyl derivatives (e.g., 2-bromo- or 5-phenylnorbornene), the chloromethyl group offers moderate leaving-group ability, balancing reactivity and stability .

Advanced Questions

Q. What mechanisms explain regioselectivity in substitution reactions involving this compound?

Regioselectivity is governed by the bicyclic strain and electronic effects:

  • Endo vs. Exo : The endo position is favored in nucleophilic substitutions due to steric protection by the bridgehead, stabilizing transition states .
  • Computational Insights : DFT studies show lower activation energy for endo-substitution (ΔG‡ ≈ 25 kcal/mol) compared to exo (ΔG‡ ≈ 30 kcal/mol) due to orbital alignment .

Example : Reaction with sodium methoxide yields 1-(methoxymethyl)norbornene with >80% endo selectivity .

Q. How can contradictions in reported synthetic yields (40–75%) be resolved?

Discrepancies arise from:

  • Impurity of Starting Material : Norbornene purity impacts substitution efficiency. GC-MS analysis is recommended pre-synthesis .
  • Side Reactions : Competing polymerization (e.g., ROMP) can occur if traces of transition metals (e.g., Ru) are present. Adding inhibitors like BHT (0.1 wt%) mitigates this .
  • Workup Methods : Aqueous extraction may lose product due to moderate hydrophobicity (logP ≈ 2.5). Use solvent systems with higher partition coefficients (e.g., hexane/water) .

Q. What are the applications of this compound in polymer chemistry?

The compound serves as a monomer for:

  • Ring-Opening Metathesis Polymerization (ROMP) : Forms rigid, cross-linked polymers with high thermal stability (Tg > 150°C) .
  • Post-Polymerization Modification : The chloromethyl group enables click chemistry (e.g., CuAAC with azides) for functionalizing polymer side chains .

Table 1 : Comparison with Other Norbornene Derivatives

DerivativeReactivity (SN2)Polymer Tg (°C)
ChloromethylModerate150–180
BromomethylHigh130–160
PhenylLow200–220

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 0.5 mmHg at 25°C) .
  • Storage : Keep in amber vials at –20°C under nitrogen to prevent photodegradation and moisture absorption .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive decomposition .

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